molecular formula C9H8BrFO2 B6259633 2-(3-bromo-2-fluorophenyl)propanoic acid CAS No. 1529462-73-4

2-(3-bromo-2-fluorophenyl)propanoic acid

Cat. No.: B6259633
CAS No.: 1529462-73-4
M. Wt: 247.1
InChI Key:
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Description

2-(3-Bromo-2-fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H8BrFO2. It is a derivative of propanoic acid, where the hydrogen atoms on the phenyl ring are substituted with bromine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-2-fluorophenyl)propanoic acid typically involves the bromination and fluorination of a phenylpropanoic acid derivative. One common method includes the bromination of 2-fluorophenylpropanoic acid using bromine in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective substitution of the bromine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of different carboxylic acids and alcohols .

Scientific Research Applications

2-(3-Bromo-2-fluorophenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-bromo-2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-2-chlorophenyl)propanoic acid
  • 2-(3-Bromo-2-methylphenyl)propanoic acid
  • 2-(3-Bromo-2-nitrophenyl)propanoic acid

Uniqueness

2-(3-Bromo-2-fluorophenyl)propanoic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination can enhance its reactivity and potential biological activities compared to similar compounds with different substituents .

Properties

CAS No.

1529462-73-4

Molecular Formula

C9H8BrFO2

Molecular Weight

247.1

Purity

92

Origin of Product

United States

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